molecular formula C18H13BrClNO2 B1372404 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-21-3

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372404
CAS No.: 1160253-21-3
M. Wt: 390.7 g/mol
InChI Key: UPILLIVDCMEAHE-UHFFFAOYSA-N
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Description

“6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C18H13BrClNO2 and a molecular weight of 390.66 .


Molecular Structure Analysis

The IUPAC name for this compound is 6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 390.66 . More detailed physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The synthesis of related quinoline derivatives, such as 6-hydroxy-1H-quinolin-2-one, involves multiple steps including bromination, acylation, and reactions like the Heck reaction. These processes demonstrate the versatility in synthesizing complex quinoline structures, potentially applicable to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (Liu Chang-chun, 2010).
  • Liquid Crystal Properties : Quinoline derivatives have been explored for their potential as liquid crystals. For example, certain quinoline compounds have shown nematic liquid crystal properties, which might be relevant for similar structures like this compound (Melissa B. Rodrigues et al., 2019).
  • Optical and Structural Analysis : Studies on the structural and optical properties of quinoline derivatives, including their behavior in thin-film forms, provide insights into their potential applications in materials science, which could extend to this compound (H. Zeyada et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial and Antimalarial Agents : Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties, suggesting potential research avenues for this compound in these areas (Y. Parthasaradhi et al., 2015).
  • Anticancer Potential : Research has explored the anticancer activities of various quinoline derivatives, highlighting the potential of similar compounds, including this compound, in cancer research and drug development (Tuğba Kul Köprülü et al., 2018).
  • Photophysical Properties : The study of photophysical properties of quinoline derivatives can inform their use in bioimaging or as molecular probes, potentially applicable to this compound (Salman A. Khan, 2017).

Molecular and Structural Studies

  • Crystal Structure Analysis : Investigations into the crystal structures of quinoline compounds, including their interactions and molecular conformations, can inform the understanding of similar compounds such as this compound (S.-J. Zhou et al., 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As this compound is used for proteomics research , future directions might include its application in various biological studies and drug discovery processes.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their inhibitory activity against egfr and her2 , which are key proteins involved in cell growth and proliferation.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) to inhibit their activity , thereby affecting cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . By inhibiting these enzymes, this compound can modulate various signaling pathways and cellular processes. Additionally, it has been shown to interact with proteins involved in cell proliferation and survival, making it a potential candidate for cancer research .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxicity in certain cancer cell lines, leading to cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Its ability to modulate cellular metabolism also makes it a valuable tool for studying metabolic pathways and energy production in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, this compound can interact with other biomolecules, such as transcription factors and regulatory proteins, further influencing cellular processes . These interactions highlight the compound’s potential as a therapeutic agent for targeting specific molecular pathways in disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of tyrosine kinase activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . Additionally, it has been shown to alter metabolite levels, such as ATP and NADH, which are critical for energy production and cellular function . These effects on metabolic pathways underscore the compound’s potential for studying metabolic disorders and developing therapeutic interventions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical reactions and cellular processes . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect energy production

Properties

IUPAC Name

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPILLIVDCMEAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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